

# Strontium Chromate: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Strontium chromate*

Cat. No.: *B1219968*

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## Abstract

This technical guide provides an in-depth overview of **strontium chromate** ( $\text{SrCrO}_4$ ), a compound of significant industrial importance, particularly as a corrosion inhibitor and pigment. However, its utility is paralleled by significant health and environmental concerns due to its hexavalent chromium content. This document details the chemical formula, physical and chemical properties, synthesis and analysis protocols, and the molecular mechanisms underlying its toxicity. Quantitative data are presented in structured tables for clarity. Detailed experimental methodologies for synthesis and chemical analysis are provided to support laboratory research. Furthermore, this guide illustrates the key cellular signaling pathways implicated in hexavalent chromium-induced carcinogenicity using standardized diagrams to aid in the understanding of its toxicological profile, a critical consideration for drug development and occupational safety.

## Core Chemical Identity and Properties

**Strontium chromate** is an inorganic compound with the chemical formula  $\text{SrCrO}_4$ .<sup>[1][2][3]</sup> It is a light yellow, crystalline powder or granular solid.<sup>[1][4]</sup> The primary hazard associated with **strontium chromate** is its threat to the environment and its carcinogenicity in humans, which is attributed to the hexavalent chromium [Cr(VI)] ion.<sup>[2][5]</sup>

## Physical and Chemical Properties

The fundamental physical and chemical properties of **strontium chromate** are summarized in the tables below, providing a quantitative overview for easy reference.

Table 1: Physical Properties of **Strontium Chromate**

Property	Value	Citations
Molecular Formula	<chem>SrCrO4</chem>	<a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molar Mass	203.61 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[8]</a>
Appearance	Light yellow powder or granular solid	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Density	3.353 - 3.9 g/cm <sup>3</sup>	<a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[9]</a>
Melting Point	Decomposes	<a href="#">[6]</a> <a href="#">[9]</a>
Solubility in Water	0.12 g/100 mL at 15 °C 3 g/100 mL at 100 °C	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[8]</a>
Solubility in other solvents	Soluble in dilute acids (HCl, HNO <sub>3</sub> , acetic acid) and ammonia.	<a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Crystal Structure	Monoclinic	<a href="#">[2]</a>

Table 2: Chemical and Safety Properties of **Strontium Chromate**

Property	Description	Citations
Chemical Stability	Stable under ordinary conditions.	<a href="#">[10]</a>
Reactivity	Strong oxidizing agent. Reacts with reducing agents, potentially causing heat generation or explosion.	<a href="#">[3]</a> <a href="#">[4]</a>
Decomposition	Emits toxic chromium fumes upon heating.	<a href="#">[3]</a>
CAS Number	7789-06-2	<a href="#">[2]</a>
GHS Hazard Statements	H302 (Harmful if swallowed)H350 (May cause cancer)H410 (Very toxic to aquatic life with long lasting effects)	<a href="#">[2]</a>
Carcinogenicity	IARC Group 1: Carcinogenic to humans.	<a href="#">[2]</a>

## Experimental Protocols

Detailed methodologies for the synthesis and chemical analysis of **strontium chromate** are crucial for research and quality control. The following protocols are based on established chemical principles.

### Synthesis of Strontium Chromate by Aqueous Precipitation

This protocol describes a common laboratory method for synthesizing **strontium chromate** powder via the reaction of a soluble strontium salt with a soluble chromate salt.[\[1\]](#)[\[3\]](#)[\[11\]](#)

#### Materials:

- Strontium chloride hexahydrate ( $\text{SrCl}_2 \cdot 6\text{H}_2\text{O}$ )

- Sodium chromate tetrahydrate ( $\text{Na}_2\text{CrO}_4 \cdot 4\text{H}_2\text{O}$ )
- Deionized water
- Beakers
- Magnetic stirrer and stir bar
- Buchner funnel and filter paper
- Drying oven

Procedure:

- Prepare Reactant Solutions:
  - Prepare a 0.1 M solution of strontium chloride by dissolving 26.66 g of  $\text{SrCl}_2 \cdot 6\text{H}_2\text{O}$  in deionized water and diluting to 1 L.
  - Prepare a 0.1 M solution of sodium chromate by dissolving 23.41 g of  $\text{Na}_2\text{CrO}_4 \cdot 4\text{H}_2\text{O}$  in deionized water and diluting to 1 L.
- Precipitation:
  - Place a defined volume of the 0.1 M strontium chloride solution into a beaker equipped with a magnetic stir bar.
  - While stirring continuously at room temperature, slowly add an equimolar volume of the 0.1 M sodium chromate solution dropwise to the strontium chloride solution.
  - A yellow precipitate of **strontium chromate** will form immediately.
  - Continue stirring for 1 hour to ensure the reaction goes to completion and to homogenize the particle size.
- Isolation and Purification:
  - Isolate the yellow precipitate by vacuum filtration using a Buchner funnel and filter paper.

- Wash the precipitate on the filter paper multiple times with deionized water to remove soluble byproducts (e.g., sodium chloride).
- Continue washing until the filtrate is clear and colorless.
- Drying:
  - Carefully transfer the filtered **strontium chromate** cake to a watch glass or drying dish.
  - Dry the product in a drying oven at 60-100°C for 8-12 hours, or until a constant weight is achieved.
  - The final product is a fine, light yellow powder of **strontium chromate**.

## Chemical Analysis of Strontium Chromate Pigment (Based on ASTM D1845 Principles)

The following protocols outline the quantitative analysis of strontium and chromium content in a **strontium chromate** sample.

This method is based on the oxidation of iodide ions by hexavalent chromium in an acidic solution, followed by the titration of the liberated iodine with a standard sodium thiosulfate solution.[7][9]

Materials:

- **Strontium chromate** sample
- Concentrated Hydrochloric Acid (HCl)
- Potassium iodide (KI), crystal
- Standardized 0.1 N Sodium Thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution
- Starch indicator solution (1%)
- Erlenmeyer flask

- Buret

Procedure:

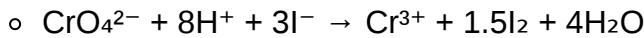
- Sample Preparation:

- Accurately weigh approximately 0.5 g of the **strontium chromate** pigment into an Erlenmeyer flask.

- Dissolve the sample in 15 mL of concentrated HCl and 30 mL of deionized water.

- Reduction of Cr(VI):

- Add approximately 3 g of potassium iodide crystals to the solution. Swirl the flask to dissolve the KI. The solution will turn a dark reddish-brown due to the liberation of iodine ( $I_2$ ).



- Titration:

- Allow the reaction to proceed for 5 minutes.

- Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution.

- As the endpoint approaches, the solution color will fade to a pale yellow.

- Add 2-3 mL of starch indicator solution. The solution will turn a deep blue-black.

- Continue the titration dropwise with vigorous swirling until the blue color disappears completely, leaving a pale green solution (due to the  $Cr^{3+}$  ion). This is the endpoint.

- Record the volume of  $Na_2S_2O_3$  solution used.

- Calculation:

- Calculate the percentage of chromium (% Cr) or chromium trioxide (%  $CrO_3$ ) using the volume and normality of the titrant and the initial sample weight.

This method involves converting the strontium in the sample to the highly insoluble strontium sulfate, which is then isolated, dried, and weighed.

Materials:

- **Strontium chromate** sample
- Hydrochloric acid (HCl)
- Sulfuric acid ( $\text{H}_2\text{SO}_4$ ), 1:1 solution
- Ethanol
- Gooch crucible or fine-porosity filter paper
- Muffle furnace

Procedure:

- Sample Digestion:
  - Accurately weigh approximately 0.5 g of the **strontium chromate** pigment.
  - Dissolve the sample in a mixture of HCl and water.
- Precipitation of Strontium Sulfate:
  - Heat the solution to boiling.
  - Slowly add a slight excess of the 1:1 sulfuric acid solution while stirring. This will precipitate white strontium sulfate ( $\text{SrSO}_4$ ).
  - Add about 100 mL of ethanol to decrease the solubility of the precipitate.
  - Allow the mixture to stand for at least 4 hours, or preferably overnight, to ensure complete precipitation.
- Isolation and Drying:

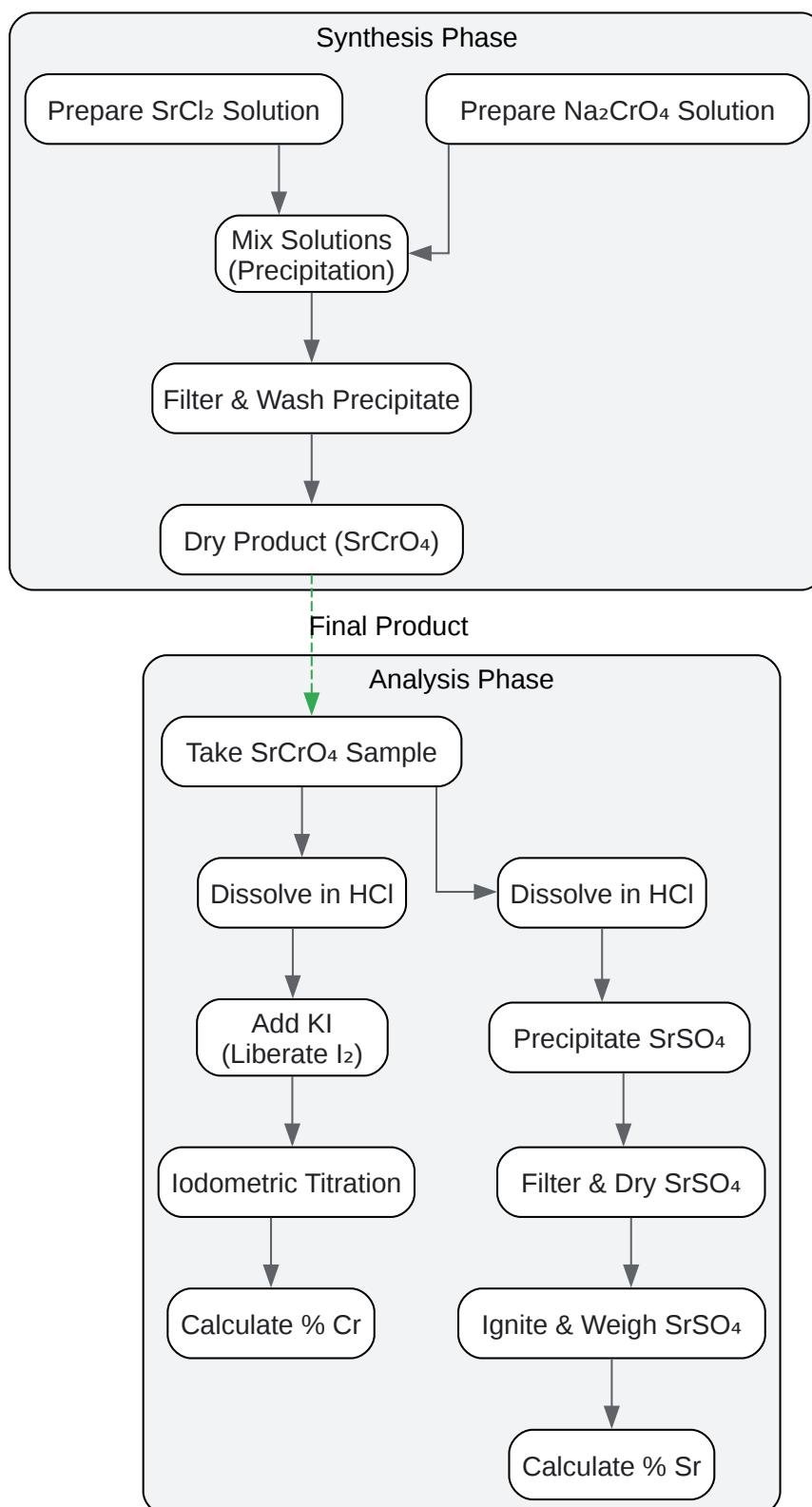
- Filter the precipitate through a pre-weighed Gooch crucible or ashless filter paper.
- Wash the precipitate with a 50% ethanol-water solution, followed by pure ethanol, to remove impurities.
- Dry the crucible and precipitate in an oven.
- Ignition and Weighing:
  - Ignite the crucible and precipitate in a muffle furnace at approximately 800-900°C to a constant weight.
  - Cool the crucible in a desiccator and weigh it accurately.
- Calculation:
  - Calculate the percentage of strontium (% Sr) or strontium oxide (% SrO) based on the weight of the  $\text{SrSO}_4$  precipitate and the initial sample weight.

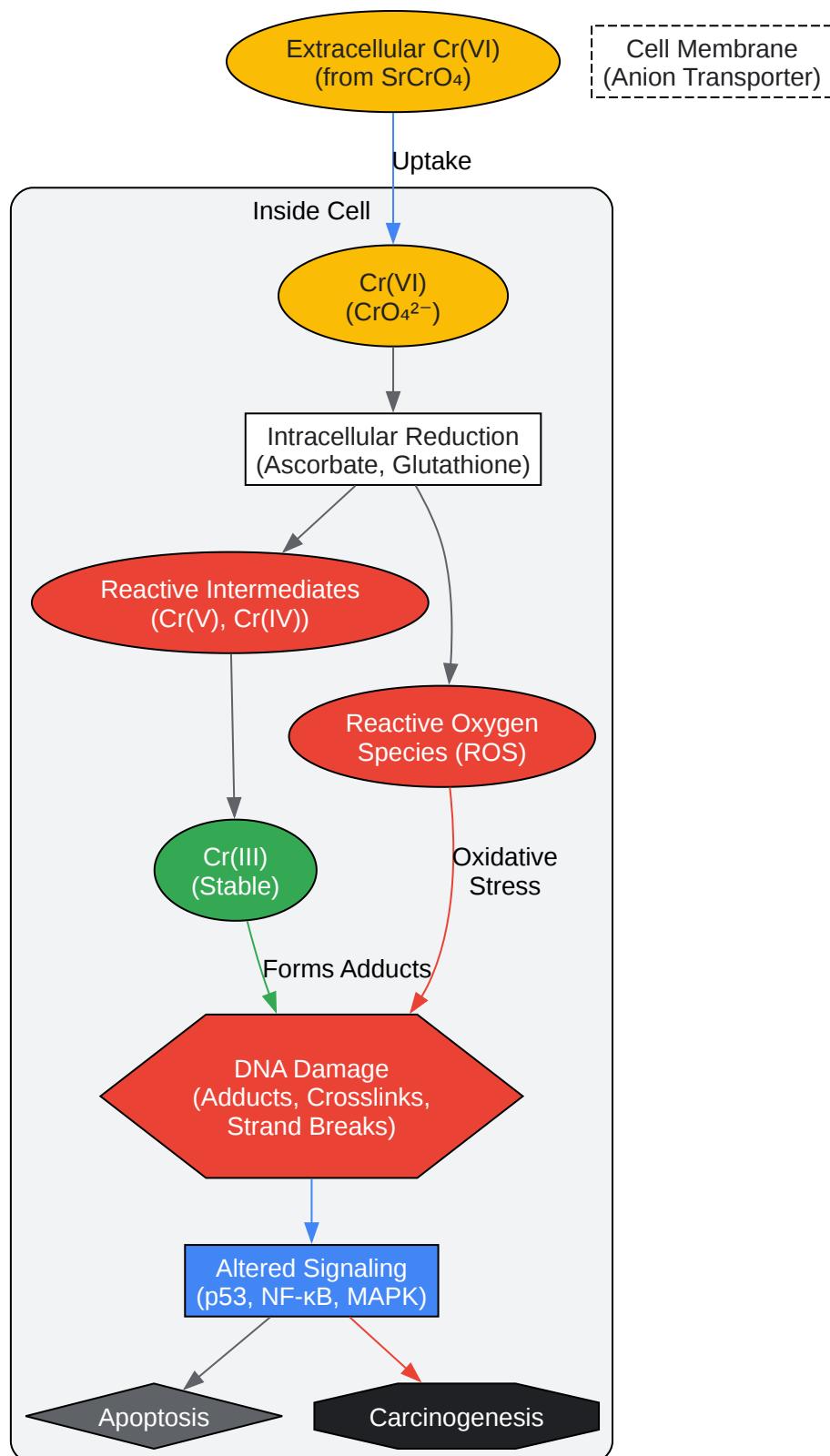
## Visualization of Workflows and Toxicity Pathways

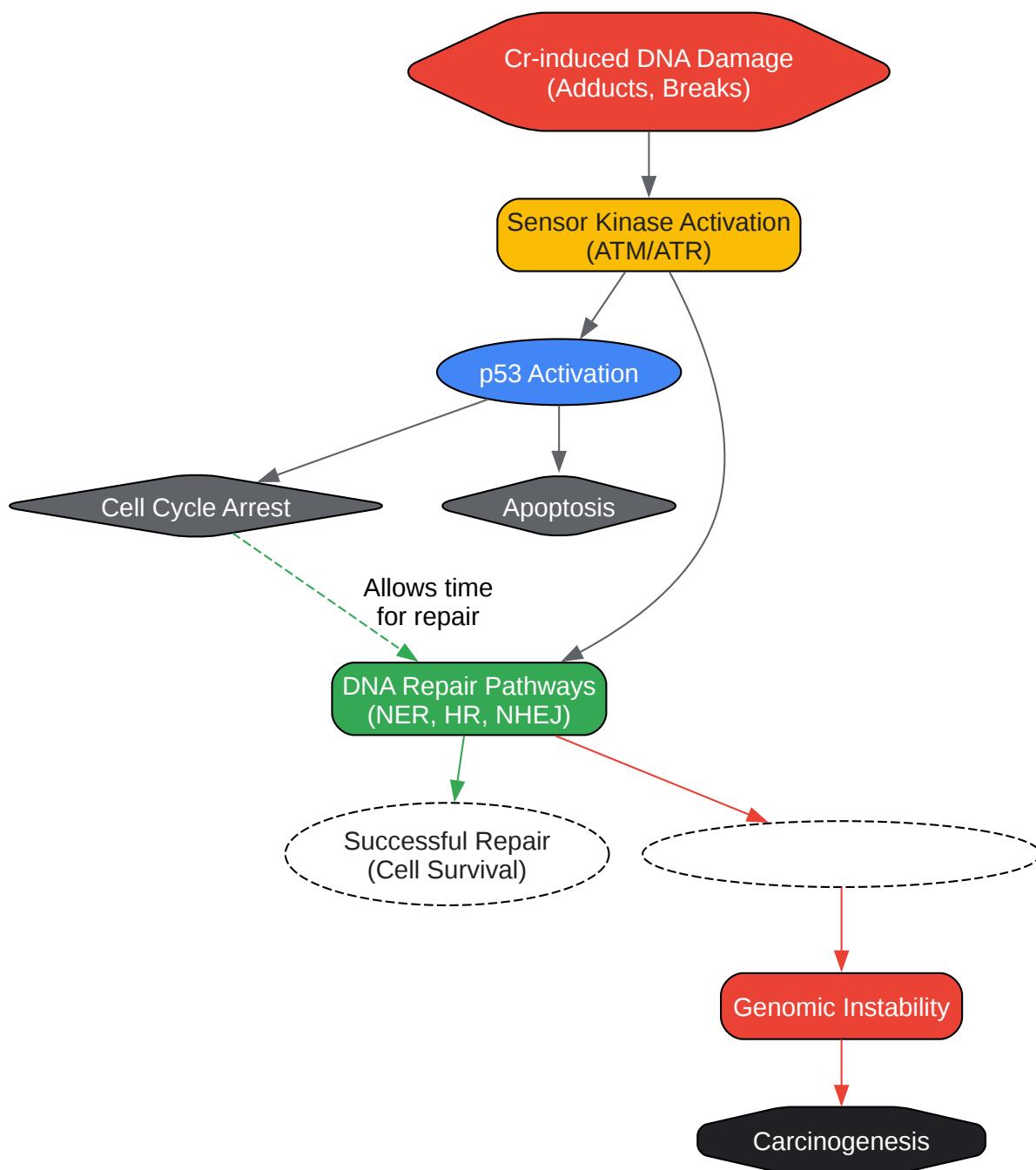
Diagrams created using the DOT language provide clear visual representations of complex processes, aiding in comprehension for researchers and professionals.

## Experimental Workflow: Synthesis and Analysis

The following diagram illustrates the logical flow of the synthesis and subsequent chemical analysis of **strontium chromate** as detailed in the protocols above.





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